ethyl 4-(N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)sulfamoyl)benzoate
Description
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Properties
IUPAC Name |
ethyl 4-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethylsulfamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O5S/c1-2-29-21(26)16-5-9-18(10-6-16)31(27,28)23-13-14-30-20-12-11-19(24-25-20)15-3-7-17(22)8-4-15/h3-12,23H,2,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMJJTDTTRMIDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPARα, PPARγ, and PPARδ. PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play essential roles in the regulation of cellular differentiation, development, metabolism, and tumorigenesis of higher organisms.
Mode of Action
The compound acts as a potent triple-acting PPARα, -γ, and -δ agonist. An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the PPARs and activates them, leading to changes in gene expression.
Biochemical Pathways
Upon activation, PPARs regulate several biological pathways. These include lipid metabolism, glucose homeostasis, cell proliferation and differentiation, and immune response. The downstream effects of these pathways can lead to changes in cellular function and overall organism health.
Result of Action
The activation of PPARs by the compound can lead to various molecular and cellular effects. These may include changes in lipid and glucose metabolism, reduced inflammation, and regulation of cell growth and differentiation. The specific effects would depend on the cell type and the specific PPARs activated.
Biological Activity
Ethyl 4-(N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)sulfamoyl)benzoate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data tables and research findings.
1. Structural Overview
The compound features a pyridazine ring substituted with a 4-fluorophenyl group, linked via an ethoxy chain to a sulfamoyl benzoate moiety. Its chemical structure can be represented as:
This unique structure is believed to play a crucial role in its biological activity.
2. Synthesis Methods
The synthesis of this compound typically involves multiple steps, including:
- Preparation of the Pyridazine Core : Utilizing methods such as the Suzuki–Miyaura coupling reaction.
- Formation of the Sulfamoyl Group : Achieved through reactions involving sulfonamide derivatives.
The overall synthetic route is complex and requires careful optimization to ensure high yield and purity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biological pathways. The fluorophenyl group enhances binding affinity, while the sulfamoyl and benzoate moieties improve solubility and bioavailability.
3.2 Therapeutic Applications
Research indicates that this compound exhibits potential in the following areas:
- Antitumor Activity : Studies have shown that derivatives of sulfamoyl benzoates can inhibit tumor growth through modulation of key signaling pathways.
- Antimicrobial Properties : The compound has demonstrated efficacy against various bacterial strains, suggesting potential as an antibiotic agent.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Inhibition of cell proliferation | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Enzyme Inhibition | Modulation of enzyme activity |
Case Study 1: Antitumor Efficacy
A study involving human cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner, highlighting its potential as an anticancer agent.
Case Study 2: Antimicrobial Activity
In vitro tests revealed that the compound exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
6. Conclusion
This compound represents a promising candidate for further research in drug development due to its diverse biological activities. Continued exploration into its mechanisms of action and therapeutic applications may lead to significant advancements in treating various diseases.
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing ethyl 4-(N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)sulfamoyl)benzoate?
The synthesis typically involves multi-step reactions, including:
- Coupling of pyridazine and fluorophenyl groups : A nucleophilic substitution reaction under reflux conditions, using polar aprotic solvents (e.g., DMF) to facilitate the formation of the pyridazin-3-yl ether bond .
- Sulfamoylation : Reaction of the intermediate with sulfamoyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfamoyl group. Temperature control (0–5°C) is critical to minimize side reactions .
- Esterification : Final coupling of the benzoate ester using ethyl chloroformate under anhydrous conditions .
Key Conditions : - Temperature : Maintain ≤60°C during sulfamoylation to prevent decomposition.
- pH : Neutral to slightly basic conditions (pH 7–8) for coupling reactions.
- Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the pyridazine ring (δ 8.5–9.0 ppm for aromatic protons) and sulfamoyl group (δ 3.1–3.3 ppm for -SO₂NH-) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures ≥95% purity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 474.12 (calculated for C₂₁H₂₀FN₃O₅S) .
Data Table : Key Analytical Parameters
| Parameter | Value | Technique |
|---|---|---|
| Molecular Weight | 474.12 g/mol | HRMS |
| Purity | ≥95% | HPLC |
| Aromatic Proton Shift | δ 8.7 ppm | ¹H NMR |
Q. What initial biological screening approaches are recommended to assess its bioactivity?
- Enzyme Inhibition Assays : Test against kinases or phosphatases using fluorescence-based assays (e.g., ADP-Glo™ for ATPase activity) due to the sulfamoyl group’s potential as a transition-state mimic .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM to evaluate antiproliferative effects .
- Receptor Binding Studies : Radioligand displacement assays for GPCRs or nuclear receptors, given structural similarities to known sulfonamide-based ligands .
Advanced Research Questions
Q. How can researchers design experiments to explore the structure-activity relationship (SAR) of this compound?
- Analog Synthesis : Modify the fluorophenyl group (e.g., replace with chlorophenyl or methoxyphenyl) and compare bioactivity .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions between the sulfamoyl group and target enzymes .
- Data Analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .
Example SAR Finding :
| Substituent | IC₅₀ (μM) |
|---|---|
| 4-Fluorophenyl | 12.3 |
| 4-Chlorophenyl | 8.7 |
| 4-Methoxyphenyl | 25.9 |
| Lower IC₅₀ correlates with electron-withdrawing groups . |
Q. What methodologies are used to investigate the environmental stability and degradation pathways?
- Hydrolysis Studies : Incubate the compound in buffers (pH 2–12) at 37°C and monitor degradation via LC-MS. The ester group is prone to alkaline hydrolysis, yielding benzoic acid derivatives .
- Photolysis Experiments : Expose to UV light (254 nm) and identify photoproducts using tandem MS. Pyridazine rings may undergo ring-opening under prolonged exposure .
- Microbial Degradation : Use soil microcosms to assess biodegradation rates under aerobic/anaerobic conditions .
Q. What advanced mechanistic studies can elucidate its enzyme inhibition or receptor interaction?
- X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase) to resolve binding modes .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) for sulfamoyl-enzyme interactions .
- Kinetic Analysis : Determine inhibition constants (Kᵢ) using steady-state kinetics with varied substrate concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
